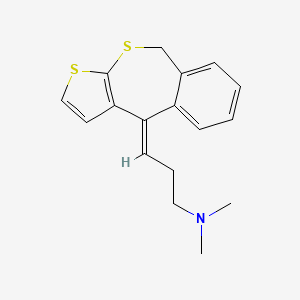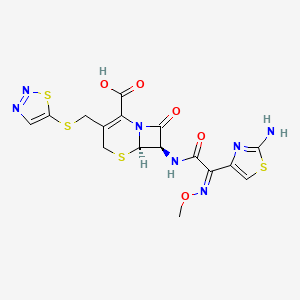
Methylchlorogenat
Übersicht
Beschreibung
Chlorogenic acid methyl ester is a derivative of chlorogenic acid, which is an ester formed between caffeic acid and quinic acid. This compound is known for its significant biological activities, including antioxidant and anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
Chlorogensäuremethylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um Veresterungs- und Hydrolysereaktionen zu untersuchen.
5. Wirkmechanismus
Chlorogensäuremethylester entfaltet seine Wirkung in erster Linie durch seine antioxidativen und entzündungshemmenden Aktivitäten. Die Verbindung hemmt den COX-2/NLRP3/NF-κB-Signalweg, der an der Entzündungsreaktion beteiligt ist. Durch die Blockierung dieses Signalwegs reduziert Chlorogensäuremethylester die Produktion von proinflammatorischen Zytokinen und anderen Entzündungsmediatoren .
Wirkmechanismus
Target of Action
Methyl chlorogenate has been identified as an antioxidant and anti-inflammatory agent . It has been found to inhibit the proliferation and metastasis of hepatocellular carcinoma (HCC) cells . It is also known to be an inhibitor of NF-kappaB , a protein complex that controls transcription of DNA, cytokine production, and cell survival.
Mode of Action
It is known to exhibit strongradical scavenging activity , which may contribute to its antioxidant and anti-inflammatory properties . Its ability to inhibit HCC cell proliferation and metastasis suggests that it may interact with specific targets in these cells .
Biochemical Pathways
Its inhibitory effect on HCC cell proliferation and metastasis also implies a role in pathways related to cell growth and migration .
Pharmacokinetics
Its solubility in organic solvents suggests that it may be well-absorbed and distributed in the body
Result of Action
Methyl chlorogenate’s antioxidant activity results in the scavenging of free radicals , which can protect cells from oxidative damage . Its anti-inflammatory activity can help to reduce inflammation . Furthermore, its ability to inhibit HCC cell proliferation and metastasis suggests that it may have potential therapeutic applications in the treatment of hepatocellular carcinoma .
Action Environment
The action of Methyl chlorogenate can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that its bioavailability and efficacy may be affected by the lipid content of the environment. Additionally, factors such as pH and temperature could potentially influence its stability and activity .
Biochemische Analyse
Biochemical Properties
Methyl chlorogenate plays a significant role in biochemical reactions due to its strong radical scavenging abilities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it shows strong radical scavenging ability towards the 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), superoxide scavenging activity, and hydroxyl radical scavenging activity . These interactions highlight its potential as an effective anti-inflammatory agent .
Cellular Effects
Methyl chlorogenate influences various cellular processes and cell types. It has been shown to exert strong antioxidant capacity in fibroblast cell lines, particularly in those overexpressing reactive oxygen species (ROS) . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism, making it a promising candidate for further in-vivo studies .
Molecular Mechanism
At the molecular level, methyl chlorogenate exerts its effects through several mechanisms. It shows strong radical scavenging ability towards DPPH, superoxide, and hydroxyl radicals . Additionally, it inhibits hepatocellular carcinoma (HCC) cell proliferation and metastasis, indicating its potential as an anti-cancer agent . These interactions involve binding with specific biomolecules, enzyme inhibition, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl chlorogenate change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that methyl chlorogenate maintains its antioxidant properties over time, making it a stable compound for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of methyl chlorogenate vary with different dosages in animal models. At lower doses, it exhibits strong antioxidant and anti-inflammatory properties. At higher doses, it may lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is essential for its therapeutic application.
Metabolic Pathways
Methyl chlorogenate is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it is part of the methionine metabolism pathway, which includes the methionine cycle, transsulfuration pathway, and polyamine biosynthesis . These interactions highlight its role in regulating cellular metabolism.
Transport and Distribution
Within cells and tissues, methyl chlorogenate is transported and distributed through specific transporters and binding proteins. Its localization and accumulation are influenced by its interactions with these proteins . Understanding these mechanisms is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
Methyl chlorogenate’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations are essential for its role in cellular processes and therapeutic applications.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Chlorogensäuremethylester kann durch Veresterung von Chlorogensäure mit Methanol synthetisiert werden. Dieser Prozess beinhaltet typischerweise die Verwendung von angesäuertem Methanol als Lösungsmittel und Katalysator. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten .
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Chlorogensäuremethylester die Extraktion von Chlorogensäure aus pflanzlichen Quellen, gefolgt von ihrer Veresterung mit Methanol. Hochdruck-Flüssigchromatographie und Elektrospray-Ionisations-Massenspektrometrie werden häufig verwendet, um die Bildung des Esters zu analysieren und zu bestätigen .
Analyse Chemischer Reaktionen
Reaktionstypen: Chlorogensäuremethylester durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure Hydrolyse beinhaltet das Erhitzen des Esters mit einem großen Überschuss an Wasser, das einen starken Säure-Katalysator enthält.
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Hauptprodukte:
Hydrolyse: Chlorogensäure und Methanol.
Oxidation: Chinone und andere Oxidationsprodukte.
Vergleich Mit ähnlichen Verbindungen
Chlorogensäuremethylester ähnelt anderen Estern der Chlorogensäure, wie z. B.:
Caffeoylchinasäure: Ein weiterer Ester aus Kaffeesäure und Chinasäure, bekannt für seine antioxidativen Eigenschaften.
Feruloylchinasäure: Ein Ester aus Ferulasäure und Chinasäure, der ebenfalls antioxidative und entzündungshemmende Wirkungen zeigt.
Eindeutigkeit: Chlorogensäuremethylester ist aufgrund seiner spezifischen molekularen Struktur einzigartig, die es ihm ermöglicht, den COX-2/NLRP3/NF-κB-Signalweg effektiv zu hemmen und starke entzündungshemmende Wirkungen zu erzielen .
Eigenschaften
IUPAC Name |
methyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNIJRAPCCELQX-AWOKGZDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289036 | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123483-19-2 | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123483-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl chlorogenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123483192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL CHLOROGENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6GC3KV7JK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-But-2-enedioic acid;2-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B1240218.png)







![(3E)-N-(3,5-dichloroanilino)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboximidoyl cyanide](/img/structure/B1240230.png)

![(2E)-3-azepan-1-yl-2-[(3-fluorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B1240232.png)

![2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1240235.png)
